molecular formula C19H26N2O3S B2408399 N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-33-3

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2408399
CAS RN: 899994-33-3
M. Wt: 362.49
InChI Key: XFWJRLKPVZFDKG-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as CAY10505, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of benzamides and has been synthesized using various methods.

Scientific Research Applications

Synthesis Applications

  • Cyclization Processes : N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have applications in cyclization processes. For example, employing certain ligands, copper-catalyzed intramolecular cyclization of various substituted thioureas was successfully carried out under mild conditions, producing a variety of N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008).

  • Catalytic Applications : This chemical has been used in reactions catalyzed by different elements. For instance, benzamide reacted with a catalytic mixture of platinum and PPh3, resulting in the production of N-ethylbenzamide. This showcases its role in platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides (Wang and Widenhoefer, 2004).

Chemical Reaction Applications

  • Accelerating Chemical Reactions : The compound has been observed to play a role in accelerating chemical reactions. For example, in the Baylis-Hillman reaction between cyclohexenone and benzaldehyde, significant acceleration was observed when conducted in water, highlighting the role of such compounds in enhancing reaction rates (Aggarwal et al., 2002).

  • Synthesis of Novel Compounds : It has been used in the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas (Sañudo et al., 2006).

Biological Research Applications

  • Anticancer and Antimicrobial Activities : Benzothiazole derivatives, including compounds related to N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Certain derivatives demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (Nam et al., 2010).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-19(20-13-12-16-6-2-1-3-7-16)17-8-10-18(11-9-17)21-14-4-5-15-25(21,23)24/h6,8-11H,1-5,7,12-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWJRLKPVZFDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

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